An In-depth Technical Guide to the Synthesis of Methyl 2-(acryloyloxy)benzoate
An In-depth Technical Guide to the Synthesis of Methyl 2-(acryloyloxy)benzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(acryloyloxy)benzoate, a functionalized acrylate ester with significant potential in polymer chemistry and materials science. The document details a robust synthetic methodology, rooted in the principles of nucleophilic acyl substitution, and provides a thorough examination of the reaction mechanism, experimental protocols, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of novel monomers and polymers.
Introduction: The Significance of Methyl 2-(acryloyloxy)benzoate
Methyl 2-(acryloyloxy)benzoate is a bifunctional molecule that combines the structural features of salicylic acid and an acrylate moiety. This unique combination imparts properties that make it a valuable monomer for the synthesis of advanced polymers with potential applications in biomedical fields, such as drug delivery and the development of anti-biofilm coatings.[1][2][3] The acrylate group allows for polymerization, while the salicylate portion can be designed to release salicylic acid, a well-known anti-inflammatory and analgesic agent, upon hydrolysis of the ester bond.[1] The methyl ester group can also be further modified, offering a versatile platform for the design of functional materials.
This guide will focus on a reliable and efficient method for the synthesis of Methyl 2-(acryloyloxy)benzoate via the acylation of methyl salicylate with acryloyl chloride. The principles discussed are broadly applicable to the synthesis of a variety of acrylate esters.
Synthetic Strategy: Acylation of Methyl Salicylate
The most direct and widely applicable method for the synthesis of Methyl 2-(acryloyloxy)benzoate is the acylation of the phenolic hydroxyl group of methyl salicylate with acryloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct and facilitate the reaction. The mechanism can be described in the following steps:
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Deprotonation of Methyl Salicylate: The basic catalyst, triethylamine, deprotonates the phenolic hydroxyl group of methyl salicylate, forming a more nucleophilic phenoxide ion.
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Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acryloyl chloride. This leads to the formation of a tetrahedral intermediate.
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Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
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Formation of the Product: The final product, Methyl 2-(acryloyloxy)benzoate, is formed. The triethylamine hydrochloride salt precipitates from the reaction mixture.
Figure 1: Reaction mechanism for the synthesis of Methyl 2-(acryloyloxy)benzoate.
Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of analogous benzoyl derivatives and is expected to provide a high yield of the desired product.[4]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 3.04 g | 20 |
| Acryloyl Chloride | C₃H₃ClO | 90.51 | 2.53 g (2.2 mL) | 28 |
| Triethylamine | C₆H₁₅N | 101.19 | 4.25 g (5.8 mL) | 42 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 5% Hydrochloric Acid | HCl (aq) | - | 45 mL | - |
| Brine (saturated NaCl) | NaCl (aq) | - | 10 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - |
| Ethanol | C₂H₆O | 46.07 | For recrystallization | - |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of Methyl 2-(acryloyloxy)benzoate.
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Reaction Setup: To a stirred solution of methyl salicylate (20 mmol) in dry dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add triethylamine (42 mmol) at 0°C (ice bath).
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Addition of Acryloyl Chloride: Stir the mixture for 30 minutes at 0°C. Then, add acryloyl chloride (28 mmol) dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Work-up: Monitor the completion of the reaction by Thin Layer Chromatography (TLC). Once the reaction is complete, wash the organic layer sequentially with 5% hydrochloric acid (3 x 15 mL), distilled water (15 mL), and brine solution (10 mL).
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Recrystallization: Purify the crude product by recrystallization from ethanol to yield pure Methyl 2-(acryloyloxy)benzoate.
Characterization of Methyl 2-(acryloyloxy)benzoate
The successful synthesis of the target compound can be confirmed by various spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molar Mass | 206.19 g/mol |
| Appearance | Expected to be a solid |
(Data from PubChem CID: 22250625)[5]
Spectroscopic Data (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ ~8.0-7.0 ppm (m, 4H): Aromatic protons of the benzene ring.
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δ ~6.5-5.9 ppm (m, 3H): Vinylic protons of the acrylate group (CH₂=CH-).
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δ ~3.9 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
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¹³C NMR (CDCl₃, 100 MHz):
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δ ~165-170 ppm: Carbonyl carbons of the two ester groups.
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δ ~150-120 ppm: Aromatic carbons.
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δ ~135-125 ppm: Vinylic carbons of the acrylate group.
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δ ~52 ppm: Methyl carbon of the ester group.
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FT-IR (KBr, cm⁻¹):
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~3100-3000 cm⁻¹: C-H stretching of the aromatic and vinylic protons.
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~2950 cm⁻¹: C-H stretching of the methyl group.
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~1730-1750 cm⁻¹: Strong C=O stretching of the two ester groups.
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~1630 cm⁻¹: C=C stretching of the acrylate group.
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~1200-1100 cm⁻¹: C-O stretching of the ester groups.
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Applications and Future Perspectives
Methyl 2-(acryloyloxy)benzoate is a promising monomer for the development of functional polymers with tailored properties. Its ability to undergo polymerization through the acrylate group allows for its incorporation into a wide range of polymer architectures, including linear polymers, cross-linked networks, and copolymers.
The salicylate moiety introduces the potential for creating "smart" biomaterials that can release salicylic acid in a controlled manner upon hydrolysis. This is particularly relevant for applications such as:
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Anti-biofilm coatings for medical devices: The released salicylic acid can inhibit bacterial adhesion and biofilm formation on surfaces like catheters and implants.[1][2]
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Drug delivery systems: The polymer backbone can be designed to degrade and release salicylic acid locally for anti-inflammatory or analgesic effects.
-
Functional polymers in dentistry: Acrylate-based polymers are widely used in dental materials, and the incorporation of this monomer could lead to new restorative materials with therapeutic properties.[6]
Further research into the polymerization kinetics of Methyl 2-(acryloyloxy)benzoate and the degradation profiles of the resulting polymers will be crucial for realizing its full potential in these and other advanced applications.
Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis of Methyl 2-(acryloyloxy)benzoate, a versatile monomer with significant potential in materials science and biomedical applications. The provided experimental protocol, based on established chemical principles, offers a clear pathway for the preparation of this compound. The discussion of its characterization and potential applications is intended to stimulate further research and development in this exciting area of polymer chemistry.
References
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PubChem. Methyl 2-(acryloyloxy)benzoate. National Center for Biotechnology Information. [Link]
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Naveen, S., et al. (2016). Methyl 2-(benzoyloxy)benzoate. IUCrData, 1(12), x161934. [Link]
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PubMed. Salicylic acid-releasing polyurethane acrylate polymers as anti-biofilm urological catheter coatings. [Link]
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ResearchGate. Salicylic acid-releasing polyurethane acrylate polymers as anti-biofilm urological catheter coatings. [Link]
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PubMed. Incorporation of salicylic acid derivatives to hydrophilic copolymer systems with biomedical applications. [Link]
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RSC Publishing. Polymer Chemistry. [Link]
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